N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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Description
Scientific Research Applications
Photolysis Reactions
Photolysis studies on oxadiazoles, including reactions in alcohols, have shown heterolytic additions leading to the formation of benzoic acid ester, benzonitrile imine, and subsequently, benzamide and triazole derivatives. Such reactions underline the reactivity of oxadiazoles under light irradiation, suggesting potential applications in photochemical syntheses (Tsuge, Oe, & Tashiro, 1977).
Crystal Structure and Biological Studies
Research involving the crystal structure and biological studies of oxadiazole derivatives has led to the synthesis and characterization of compounds exhibiting significant antibacterial and antioxidant activities. This demonstrates the utility of oxadiazole derivatives in developing new antimicrobial agents (Karanth et al., 2019).
Anticancer Evaluation
Oxadiazole compounds have been designed and synthesized for anticancer evaluations, showing moderate to excellent activity against various cancer cell lines. This highlights the potential of oxadiazole derivatives as leads in anticancer drug development (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
The synthesis of oxadiazole N-Mannich bases and their derivatives has revealed broad-spectrum antibacterial activities and potent anti-proliferative effects against several cancer cell lines. Such findings indicate the versatility of oxadiazole derivatives in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).
Nematocidal Activity
Novel oxadiazole derivatives with a thiadiazole amide moiety have shown promising nematocidal activity against specific nematodes, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Synthesis and Biological Activity
The synthesis of oxadiazole derivatives and their evaluation for antimicrobial and anticancer activities further underscore the broad applicability of these compounds in developing new therapeutic agents. These studies demonstrate the synthetic versatility and potential biological efficacy of oxadiazole derivatives in addressing various health concerns (Polkam et al., 2021; Vaidya et al., 2020).
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-11-27(12-6-2)34(29,30)20-9-7-16(8-10-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOPRMZJLNZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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